N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a synthetic organic compound classified under thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound features a thiazole ring attached to a benzamide structure, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
This compound can be synthesized through various chemical methods, and it is available from multiple chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties, synthesis, and applications.
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide falls under the classification of thiazole derivatives and amides. Its unique structure combines both thiazole and benzamide functionalities, which may influence its reactivity and biological activity.
The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is , with a molecular weight of approximately . The compound features:
The InChI representation for this compound is:
This representation provides insight into the connectivity and structure of the molecule.
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions:
The reactivity of this compound is influenced by its electronic structure and steric factors introduced by substituents on both the thiazole and benzamide portions.
The mechanism of action for N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is not fully elucidated but is believed to involve interactions at specific biological targets:
Research indicates that structural modifications significantly affect biological activity, suggesting that this compound may have therapeutic potential in treating infections or skin disorders related to melanin production.
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically exhibits:
The chemical properties include:
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide has several scientific uses:
Thiazole-benzamide derivatives exhibit remarkable pharmacological versatility, demonstrating potent activity against both microbial pathogens and cancer cell lines:
Table 1: Biological Activities of Representative Thiazole-Benzamide Derivatives
Biological Target | Derivative Structure | Potency (IC₅₀/EC₅₀) | Reference |
---|---|---|---|
HT-29 colon cancer cells | Thiazole-chalcone/sulfonamide hybrid | 0.98 μM | [1] |
EGFR tyrosine kinase | Coumarin-thiazole-benzamide hybrid (11f) | 27 nM | [7] |
VEGFR-2 tyrosine kinase | Coumarin-thiazole-benzamide hybrid (11d) | 30 nM | [7] |
α-Glucosidase | Thiazole-benzamide (6c) | 12.18 ± 0.08 μM | [3] |
E. coli DNA gyrase | Benzofuran-thiazole-benzamide hybrids | 182-197 nM | [7] |
Anticancer Mechanisms: The scaffold exerts antiproliferative effects through dual inhibition of critical oncogenic kinases. Compound 11f inhibits EGFR at 27 nM and VEGFR-2 at 30 nM, disrupting tumor proliferation and angiogenesis simultaneously. This dual-targeting approach overcomes compensatory mechanisms that limit single-target inhibitors [7]. Molecular docking reveals the benzamide carbonyl forms hydrogen bonds with kinase hinge regions, while the thiazole ring engages in hydrophobic interactions within the ATP-binding pocket. Hybrids incorporating quinoxaline moieties demonstrate exceptional potency (1.23-1.96 μM) against tyrosine kinase-driven cancers, surpassing reference drugs in efficacy [5].
Antimicrobial Activity: Against bacterial pathogens, these compounds target DNA gyrase—a validated antibacterial target. Derivatives 11b and 11e inhibit E. coli DNA gyrase at nanomolar concentrations (IC₅₀ = 182-190 nM) and show broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative pathogens (E. coli, P. aeruginosa). The benzamide moiety likely mimics natural substrates, competitively blocking ATP binding in the gyrase B subunit [7].
Antifungal Potential: While direct studies on N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide against fungal CYP51 are limited, structural analogs demonstrate that the thiazole nitrogen coordinates the heme iron in lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis. This mechanism is shared with clinically used azoles but with enhanced selectivity due to optimized hydrophobic interactions within the enzyme's active site [6] [8].
The structural diversity of thiazole-benzamide hybrids has expanded significantly through strategic molecular hybridization:
Core Scaffold Optimization: The fundamental N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide structure (PubChem CID: 577347) serves as a versatile template for chemical diversification [4]. The methylene linker between thiazole and benzamide provides conformational flexibility, allowing the molecule to adopt bioactive conformations. Electron-donating groups (e.g., methoxy) at the para-position of the terminal phenyl ring enhance anticancer activity, while halogen substitutions improve antibacterial potency [5] [7].
Advanced Hybrid Architectures: Second-generation designs incorporate additional pharmacophores:
Table 2: Structure-Activity Relationship (SAR) Key Findings
Modification Site | Structural Change | Biological Impact |
---|---|---|
Thiazole C4 position | Phenyl vs. heteroaryl | ↑ Anticancer specificity |
Benzamide para-position | Electron-donating groups (e.g., -OCH₃) | ↑ Kinase inhibition |
Benzamide meta-position | Halogens (e.g., -Cl) | ↑ DNA gyrase binding |
Methylene linker | Replacement with rigid spacers | Mixed effects on bioavailability |
Terminal phenyl ring | Biaryl systems | ↑ Tubulin polymerization inhibition |
Electronic and Steric Considerations: Density functional theory (DFT) studies reveal that electron-rich benzamide substituents enhance hydrogen-bonding capacity with target proteins. The dihedral angle between thiazole and phenyl rings significantly influences binding to tubulin's colchicine site, with optimal angles between 30°-45° enabling complementary hydrophobic contacts [1] [5].
The strategic design of thiazole-benzamide derivatives leverages precise molecular recognition principles for critical microbial and cancer targets:
Fungal CYP51 Inhibition:
Bacterial Enzyme Targeting:
Computationally Guided Design:
Table 3: Target-Specific Design Strategies
Biological Target | Key Interactions | Optimal Substituents |
---|---|---|
Fungal CYP51 | Heme iron coordination, Phe228 π-stacking | -CF₃, -CN at benzamide para-position |
Bacterial DNA gyrase | Arg136 hydrogen bonding, hydrophobic pocket filling | Halogens at thiazole C4 phenyl |
EGFR/VEGFR-2 kinases | Met793 hydrogen bonding, gatekeeper residue engagement | -OCH₃ at benzamide para-position |
Tubulin | Colchicine site hydrophobic contacts, β-tubulin binding | Trimethoxyphenyl at thiazole C4 |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8